Azipranone
Description
Historical Context and Initial Research Trajectories of Azipranone (RU 20.201)
The investigation into this compound began in the late 1970s. The synthesis and initial exploration of its antitussive (cough suppressant) properties were detailed in a 1977 publication in the Journal of Medicinal Chemistry. acs.org This early research focused on a series of aminotetra- and -hexahydrodibenzofurans, with this compound emerging as a compound of interest.
Subsequent research in the early 1980s continued to probe its potential as a new cough suppressant. A clinical trial published in 1983 referred to this compound (RU 20.201) as a novel agent in this therapeutic class, evaluating its efficacy through both objective and subjective measures. nih.gov The initial research trajectory was therefore clearly defined: to characterize this compound's effectiveness and viability as a centrally acting antitussive agent.
Evolution of Research Perspectives on this compound
Following the initial focus on its primary pharmacological effect, the research perspective on this compound evolved to encompass its metabolic fate and pharmacokinetic profile. Studies were undertaken to understand how the compound is absorbed, distributed, metabolized, and excreted in different species.
Notably, research published in 1978 detailed the physiological disposition of this compound in rats, dogs, baboons, and humans. sci-hub.se These comparative studies revealed that the compound is extensively metabolized. rsc.org A key finding from this phase of research was the significant species-dependent variation in metabolic rates. It was observed that the rates of metabolic oxidation of this compound decreased as the body weight of the animal species increased. bvs.hn For instance, 24 hours after a single oral dose, the plasma concentrations of this compound equivalents were found to be substantially different across species, highlighting the complexities of extrapolating animal data to humans. bvs.hn This shift in research focus from simple efficacy studies to more complex pharmacokinetic and metabolic investigations marked a significant evolution in the scientific understanding of this compound.
Current Academic Significance and Research Gaps for this compound
In the contemporary scientific literature, this compound is mentioned infrequently, often appearing in comprehensive drug indexes or as a reference compound in broader toxicological or pharmacological studies. scribd.compageplace.de Its current academic significance lies primarily in its historical value as a case study in drug development and, more importantly, in illustrating species differences in pharmacokinetics. sci-hub.se The data generated on this compound in the late 20th century continues to be a relevant example in the study of how metabolic pathways can vary significantly between laboratory animals and humans. bvs.hn
The decline in dedicated research on this compound has left several notable research gaps. There is a lack of modern studies investigating its precise mechanism of action at a molecular level. While its antitussive effects are recognized, the specific receptor interactions and signaling pathways have not been fully elucidated with contemporary techniques. Furthermore, the metabolites of this compound have not all been identified, and their potential pharmacological activity remains unknown. rsc.org A comprehensive re-evaluation of its receptor binding profile and potential for other therapeutic applications represents a significant void in the current knowledge base.
Data Tables
Table 1: Species-Dependent Plasma Concentrations of this compound Equivalents
The following table presents the plasma concentrations of this compound equivalents 24 hours after a single oral dose of 25 mg/kg, demonstrating the variation in metabolic rates across different species.
| Species | Plasma Concentration (µg equivalents/100 ml) |
| Rat | 0.25 |
| Baboon | 0.4 |
| Dog | 1.6 |
| Human | ~10.0 (calculated) |
Data sourced from a study on toxicity prediction and evaluation of chemicals. bvs.hn
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
58322-91-1 |
|---|---|
Molecular Formula |
C22H33Cl2N3O3 |
Molecular Weight |
458.4 g/mol |
IUPAC Name |
N-[(4R,4aR,9bS)-8,9b-dimethyl-3-oxo-1,2,4,4a-tetrahydrodibenzofuran-4-yl]-3-(4-methylpiperazin-1-yl)propanamide;dihydrochloride |
InChI |
InChI=1S/C22H31N3O3.2ClH/c1-15-4-5-18-16(14-15)22(2)8-6-17(26)20(21(22)28-18)23-19(27)7-9-25-12-10-24(3)11-13-25;;/h4-5,14,20-21H,6-13H2,1-3H3,(H,23,27);2*1H/t20-,21-,22-;;/m0../s1 |
InChI Key |
FFZKRGXDTUMAOX-DUQFDOSRSA-N |
SMILES |
CC1=CC2=C(C=C1)OC3C2(CCC(=O)C3NC(=O)CCN4CCN(CC4)C)C.Cl.Cl |
Isomeric SMILES |
CC1=CC2=C(C=C1)O[C@@H]3[C@]2(CCC(=O)[C@@H]3NC(=O)CCN4CCN(CC4)C)C.Cl.Cl |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3C2(CCC(=O)C3NC(=O)CCN4CCN(CC4)C)C.Cl.Cl |
Other CAS No. |
58322-91-1 |
Synonyms |
azipranone azipranone dihydrochloride, (4alpha,4abeta,9bbeta)-(+-)-isomer RU 20201 RU-20201 |
Origin of Product |
United States |
Chemical Synthesis and Structural Modifications of Azipranone
Established Synthetic Pathways for Azipranone
The synthesis of this compound, while not extensively detailed in publicly available literature, can be inferred from the established synthesis of its core components and related azapirone compounds like buspirone (B1668070). A key intermediate in the synthesis of many pyrimidinylpiperazine-containing drugs is 1-(2-pyrimidinyl)piperazine. The synthesis of a closely related precursor, 1-(4,6-dimethyl-2-pyrimidyl)piperazine, provides a foundational pathway.
This synthesis typically involves the reaction of 2-chloro-4,6-dimethylpyrimidine (B132427) with a molar excess of piperazine (B1678402) in the presence of a base such as potassium carbonate. chemicalbook.com The reaction is often carried out in a solvent system like aqueous tetrahydrofuran. chemicalbook.com The general scheme for this reaction is as follows:
Scheme 1: Synthesis of 1-(4,6-dimethyl-2-pyrimidyl)piperazine
Following the preparation of this key pyrimidinylpiperazine intermediate, the subsequent step in the synthesis of an azapirone like this compound would involve its reaction with a suitable electrophile. Based on the structure of other azapirones, this would likely be a derivative containing the remainder of the this compound scaffold. For instance, the synthesis of buspirone involves the alkylation of 1-(2-pyrimidinyl)piperazine with a spirocyclic imide derivative. researchgate.netgoogle.com
Methodologies for this compound Analog Synthesis
The generation of this compound analogs is crucial for exploring the chemical space around this scaffold and for optimizing its pharmacological properties. These methodologies often involve modifying either the pyrimidine (B1678525) ring, the piperazine linker, or the terminal portion of the molecule.
Stereoselective Synthesis Approaches for this compound Derivatives
While specific stereoselective syntheses for this compound derivatives are not prominently documented, the principles of stereoselective synthesis can be applied to create chiral analogs. flr-journal.orgaablocks.com For instance, if a chiral center is introduced into the terminal portion of the molecule, stereoselective methods can be employed to control the configuration of that center. This could involve the use of chiral starting materials, chiral catalysts, or chiral auxiliaries to direct the formation of a specific stereoisomer. The development of such stereoselective routes is essential for investigating whether the biological activity of this compound derivatives is stereospecific.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of pyrimidine derivatives, a core component of this compound, is an area of active research. researchgate.net These approaches aim to reduce the environmental impact of chemical processes by using less hazardous solvents, reducing waste, and improving energy efficiency. researchgate.netgoogle.com
For the synthesis of pyrimidine derivatives, several greener methods have been explored, including:
Microwave-assisted synthesis: This technique can significantly shorten reaction times and improve yields.
Ultrasonic irradiation: The use of ultrasound can also accelerate reactions and lead to cleaner product formation. google.com
Use of greener solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ethanol-water mixtures is a key aspect of green chemistry. google.com
Catalyst-free or metal-free reactions: Developing synthetic routes that avoid the use of heavy metal catalysts can reduce environmental contamination. nih.gov
These green chemistry approaches can be applied to the synthesis of this compound and its analogs to make the manufacturing process more sustainable. researchgate.net
Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For pyrimidinylpiperazine derivatives, including the class of compounds to which this compound belongs, SAR studies have provided valuable insights.
Key structural features that are often varied in SAR studies of pyrimidinylpiperazine anxiolytics include:
Substituents on the pyrimidine ring: The presence, size, and electronic properties of substituents on the pyrimidine ring can significantly impact activity. For example, the dimethyl substitution in this compound likely influences its binding affinity and selectivity for its biological targets.
The piperazine linker: The length and rigidity of the linker connecting the pyrimidine and the terminal moiety are critical. Studies on buspirone analogs have shown that a tetramethylene chain is often optimal for anxiolytic activity. nih.gov
The terminal functional group: The nature of the group at the other end of the piperazine linker is a major determinant of the pharmacological profile. Modifications to this part of the molecule can alter receptor binding and functional activity.
Pharmacophore modeling, a computational technique used in SAR studies, has been employed to identify the key chemical features required for the sedative-hypnotic activity of some 1-(2-pyrimidinyl)piperazine derivatives. nih.govptfarm.pl These models help in designing new analogs with potentially improved properties. The general anxiolytic and serotonergic effects of azapirones are often attributed to the presence of the pyrimidinylpiperazine moiety. medcentral.com
Molecular and Cellular Mechanisms of Azipranone Action
Identification of Molecular Targets of Azipranone
Receptor Binding Affinities and Modulations by this compound
No data is available on the specific receptor binding profile of this compound.
Enzyme Inhibition or Activation Profiles of this compound
No data is available on the enzymatic inhibition or activation by this compound.
Protein-Ligand Interactions of this compound
No structural or biophysical data is available to characterize the protein-ligand interactions of this compound.
Intracellular Signaling Pathway Perturbations by this compound
No studies have been identified that investigate the effects of this compound on intracellular signaling cascades.
Cellular Effects of this compound in In Vitro Systems
Impact of this compound on Cellular Physiology and Homeostasis
No in vitro studies detailing the effects of this compound on cellular functions have been found.
Preclinical Pharmacological Investigations of Azipranone
In Vitro Pharmacological Characterization of Azipranone
In vitro studies provide controlled environments to examine specific aspects of a drug's interaction with biological components, such as cells or tissues. These studies are valuable for understanding mechanisms and predicting in vivo behavior.
Permeability Studies of this compound Across Biological Barriers (e.g., intestinal absorption in vitro)
Evaluating a compound's ability to cross biological barriers, such as the intestinal epithelium, is crucial for predicting its absorption and distribution in the body. In vitro models, particularly cell-based assays like those using Caco-2 cells, are commonly employed for this purpose. medtechbcn.comnih.gov These models mimic the intestinal barrier and allow researchers to measure the rate and extent of a compound's passage across the cell monolayer. medtechbcn.com
Studies have indicated that this compound exhibits high permeability in certain in vitro intestinal permeability models. In transwell cultures, which are a widely used static in vitro system for studying intestinal permeability, this compound showed permeability values suggesting good absorption potential. researchgate.netuni-frankfurt.de For instance, one study reported apparent permeability (Papp) values of 100 and 95 for this compound in a Caco-2 cell model. researchgate.netuni-frankfurt.de
Interactive Table 1: In Vitro Permeability of this compound
| Compound | Papp (Units) | Model | Reference |
| This compound | 100 | Caco-2 Cell | researchgate.netuni-frankfurt.de |
| This compound | 95 | Caco-2 Cell | researchgate.netuni-frankfurt.de |
Note: Units for Papp are typically cm/s or similar, but not explicitly stated in the source snippets. The values 100 and 95 are presented as numerical results in the context of permeability.
These in vitro permeability studies suggest that this compound has favorable characteristics for absorption across the intestinal barrier, a key factor for oral bioavailability.
Bioavailability Prediction Models for this compound from In Vitro Data
In vitro permeability data, particularly from models like Caco-2 cells, are often used to predict oral bioavailability in humans. medtechbcn.comnih.gov While static transwell cultures are considered a gold standard for qualitative prediction (categorizing compounds as low, intermediate, or high permeability), more complex models are being developed to improve quantitative predictions. nih.govresearchgate.netuni-frankfurt.de
Computational models and in silico tools also play a significant role in predicting bioavailability based on a compound's chemical structure and in vitro data. prismbiolab.comnih.goveuropa.eu These models utilize various parameters, including permeability, solubility, and molecular descriptors, to estimate the fraction of a dose that reaches systemic circulation. prismbiolab.comeuropa.eu The bioavailability score, for example, can predict the probability of achieving a certain percentage of oral bioavailability in animal models like rats, based on factors like polar surface area and Lipinski's rule of five. prismbiolab.com
While specific bioavailability prediction models applied directly to this compound from in vitro data were not detailed in the provided snippets, the high in vitro permeability observed for this compound in Caco-2 models researchgate.netuni-frankfurt.de would generally correlate with a higher predicted oral bioavailability according to established biopharmaceutical classification systems and prediction models. nih.govdiva-portal.org
Comparative In Vitro Potency of this compound
In vitro potency studies compare the activity of a compound to that of known reference substances in a controlled laboratory setting. This helps to understand the relative strength of the compound's effect.
While the provided search results mention in vitro potency in the context of other compounds like MDR1 inhibitors and antivirals researchgate.netpageplace.de, there is no specific information detailing the comparative in vitro potency of this compound itself against a defined target or in a particular assay.
In Vivo Preclinical Efficacy Studies of this compound
In vivo studies in animal models are essential for evaluating the efficacy of a drug candidate in a living system and understanding its effects on physiological processes. nih.govmdpi.com
Assessment of Antitussive Activity of this compound in Animal Models
Antitussive activity refers to the ability of a substance to suppress coughing. Animal models are widely used to evaluate potential antitussive agents. ajol.infofrontiersin.orgphatoxnatmed.orgnih.gov Common models involve inducing cough using chemical stimuli like citric acid or ammonium (B1175870) hydroxide (B78521) in animals such as guinea pigs or mice, as these models are considered to mimic aspects of human cough. ajol.infofrontiersin.orgphatoxnatmed.orgijpsr.info
The provided search results indicate that this compound has been investigated for its antitussive activity in animal models. One snippet explicitly mentions the assessment of antitussive activity of this compound in animal models. nih.gov However, the specific details of these studies, such as the animal species used, the cough induction method, the doses tested, and the observed efficacy, are not provided in the available text.
Central and Peripheral Actions of this compound in Animal Models
Drugs can exert their effects through actions on the central nervous system (brain and spinal cord) or the peripheral nervous system. Understanding where a drug acts is crucial for understanding its mechanism and potential side effects. Animal models are used to differentiate between central and peripheral drug actions. mdpi.comscielo.brnih.gov
The search results mention the investigation of central and peripheral actions of this compound in animal models. nih.gov However, similar to the antitussive activity studies, the specific details regarding the types of animal models used, the methods employed to assess central versus peripheral effects, and the findings of these studies are not available in the provided information. Animal models for studying central actions often involve assessing behavioral changes or directly measuring drug levels or activity in the brain. scielo.brnih.gov Studies of peripheral actions might focus on effects on peripheral nerves or organs. mdpi.comnih.gov
Exploration of this compound's Activity in Other Preclinical Disease Models
Preclinical studies are essential for evaluating the potential therapeutic effects of a compound before human trials. For this compound, investigations into its pharmacological activity have been conducted, including its effects in relevant animal models.
Model Selection and Validation for this compound Efficacy Studies
This compound has been identified as an anti-tussive agent tandfonline.com. Preclinical efficacy studies for anti-tussive compounds typically involve animal models that simulate coughing or assess cough reflex inhibition. The primary research identifying this compound's anti-tussive activity suggests that this effect may, in part, be due to the direct inhibition of superficial receptors within the respiratory tract tandfonline.com. While the specific details of the anti-tussive model selection and validation used for this compound are not extensively detailed in the available information, the observed activity in this model formed the basis for further investigation tandfonline.com. The potential for this compound to be effective in treating bronchospasm has also been suggested, based on its apparent mechanism of anti-tussive action, indicating a potential area for exploration in other preclinical respiratory disease models tandfonline.com.
Preclinical Efficacy Outcomes and Translational Relevance
In preclinical evaluations, this compound demonstrated effectiveness as an anti-tussive agent tandfonline.com. This observed activity in animal models of cough suggests a potential therapeutic benefit for conditions involving excessive coughing. The proposed mechanism, involving the inhibition of superficial respiratory tract receptors, provides a rationale for its anti-tussive effects tandfonline.com. Furthermore, the suggestion that this mechanism might translate to efficacy in bronchospasm points to a potential broader application in respiratory diseases tandfonline.com. Translational relevance of these preclinical findings to human conditions would require further investigation in appropriate disease models and ultimately in clinical trials.
Preclinical Pharmacokinetics of this compound in Animal Models
Pharmacokinetic studies in animal models are crucial for understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME). These studies provide essential data for predicting human pharmacokinetics and guiding clinical development researchgate.netnih.govphysiology.orgpageplace.de. The physiological disposition of this compound has been investigated in several animal species, including rat, dog, and baboon tandfonline.com.
Absorption and Distribution Profiles of this compound in Animal Species (e.g., rat, dog, baboon)
Following oral administration of 14C-labelled this compound, levels of radioactivity in plasma reached their maximum within 20 minutes in rats and after 1-2 hours in dogs and baboons tandfonline.com. Plasma concentrations 24 hours after a single oral dose of 25 mg/kg of this compound were observed to increase with increasing species body weight. Measured concentrations were approximately 0.25 pg equivalents/100 ml in rats, 0.4 pg equivalents/100 ml in baboons, and 1.6 pg equivalents/100 ml in dogs bvs.hn. This compound was found to be rapidly and extensively distributed into the tissues of rats after both oral dosing and intravenous injection tandfonline.com. Plasma levels of radioactivity declined thereafter with an estimated half-life of 1 hour in rats and 3-4 hours in dogs and baboons tandfonline.com.
Metabolism of this compound in Preclinical Species
The biotransformation of this compound has been studied in hepatic microsomal preparations tandfonline.com. These studies indicated that the metabolism of this compound is catalysed by enzymes requiring both NADPH and cytochrome P-450 tandfonline.com. This compound is reported to be metabolized primarily through mixed-function oxidation bvs.hn.
Excretion Pathways of this compound and its Metabolites in Animal Models (e.g., biliary excretion)
The primary route of elimination of radioactivity following administration of 14C-labelled this compound was via the bile, followed by excretion in the faeces, in both rats and baboons tandfonline.com. In contrast, the major route of excretion in humans was found to be urinary tandfonline.com. The rate of biliary elimination in rats was reported as 16.6% of the administered dose per hour researchgate.net. For rabbits, the rate was 5.6% per hour researchgate.net. Up to 97% of the administered radioactivity was recovered in the excreta of rats over 7 days, while up to 90% was recovered in rabbits over 10 days researchgate.net. In 96 hours, three human volunteers excreted 53%, 62%, and 70% of the radioactivity in the urine, whereas the other species studied (rat, dog, baboon) excreted 50-70% of the dose in the faeces within the same period tandfonline.com. The 24-hour urine samples from all species examined contained ten major and a similar number of minor radioactive components tandfonline.com.
Table 1: Summary of this compound Pharmacokinetic Data in Animal Models
| Species | Route of Administration | Dose (mg/kg) | Time to Peak Plasma Concentration | 24-hour Plasma Concentration (pg equiv/100 ml) | Elimination Half-life (Plasma) | Major Excretion Route |
| Rat | Oral | 60 | Within 20 minutes | ~0.25 | ~1 hour | Biliary/Faecal |
| Rat | Intraperitoneal | 20 | Not specified | Not specified | Not specified | Not specified |
| Dog | Oral | 25 | 1-2 hours | ~1.6 | 3-4 hours | Biliary/Faecal |
| Baboon | Oral | 25 | 1-2 hours | ~0.4 | 3-4 hours | Biliary/Faecal |
| Baboon | Intravenous | 10 | Not specified | Not specified | Not specified | Not specified |
Note: Data compiled from sources bvs.hn and tandfonline.com. Specific data points were extracted where available and fit the table format.
Table 2: Excretion of this compound Radioactivity in Animal Models
| Species | Time Period | Percentage of Dose Excreted | Excretion Route |
| Rat | 96 hours | 50-70% | Faeces |
| Rat | 7 days | Up to 97% | Excreta |
| Rat | Per hour | 16.6% | Biliary |
| Dog | 96 hours | 50-70% | Faeces |
| Baboon | 96 hours | 50-70% | Faeces |
| Baboon | Per hour | Not specified | Biliary |
| Rabbit | 10 days | Up to 90% | Excreta |
| Rabbit | Per hour | 5.6% | Biliary |
Note: Data compiled from sources tandfonline.com and researchgate.net. Excretion percentages represent recovery of total radioactivity.
In Vivo Bioavailability and Disposition of this compound in Animal Models
In vivo pharmacokinetic (PK) studies in animal models are a critical component of preclinical drug development, providing essential data on how a compound is absorbed, distributed, metabolized, and excreted (ADME) within a living organism. These studies are crucial for predicting drug behavior in humans and informing decisions regarding progression to clinical trials. Rodents, such as mice and rats, are commonly used animal models for in vivo PK studies, although non-rodent species like dogs and monkeys are also employed to generate data on parameters such as drug clearance, bioavailability, exposure, half-life, and distribution volume. thermofisher.combioduro.com The selection of an appropriate animal model is based on similarities to humans in physiological and biochemical parameters governing ADME processes. nih.gov
Research into the in vivo bioavailability and disposition of this compound in animal models has provided insights into its pharmacokinetic profile. Studies have investigated this compound's behavior following administration, focusing on its presence and concentration in biological matrices such as blood, plasma, serum, urine, feces, and tissues. bioduro.comadmescope.com
One notable finding regarding this compound's metabolism in animal species relates to its primary metabolic pathway, which involves mixed-function oxidation. bvs.hn Interestingly, a parallelism has been observed between the rates of microsomal hydroxylation of exogenous chemicals, including this compound, and the body weight of the animal species studied. bvs.hn Specifically, smaller species like mice and rats exhibit much higher rates of hydroxylation compared to larger species such as dogs. bvs.hn This inverse relationship between metabolic oxidation rates and animal body weight has been illustrated with this compound, where concentrations 24 hours after a single oral dose of 25 mg/kg increased in magnitude with increasing species size (rat, baboon, dog, human). bvs.hn
Studies evaluating the fraction of unchanged drug excreted in urine (fe) in preclinical animal species like rats, dogs, and monkeys are conducted to predict urinary excretion and metabolism in humans. nih.govescholarship.org While animal models can provide valuable predictions, they tend to underpredict the urinary excretion of unchanged drug in humans. nih.govescholarship.org Dogs have shown to be more reliable predictors of human fe compared to rats and monkeys in some assessments. nih.govescholarship.org
The ADME processes are complex and can be influenced by various factors, including the route of administration and species-specific differences in physiology and enzyme expression. uni-frankfurt.de For orally administered drugs like this compound, intestinal absorption is a key factor influencing bioavailability. researchgate.net While in vitro models are used for initial permeability assessments, in vivo studies in animals remain essential for understanding the complete absorption profile and systemic exposure. uni-frankfurt.deresearchgate.net
Data from in vivo studies on this compound's disposition help to understand its distribution throughout the body and its elimination pathways. Excretion studies, often utilizing radiolabeled compounds, are instrumental in determining whether the drug and its metabolites are eliminated via urine, feces, bile, or other routes. admescope.combiotechfarm.co.il These studies contribute to a comprehensive understanding of this compound's fate within the animal system.
Based on the available information, the following table summarizes representative data points related to this compound's disposition in different animal species following a single oral administration:
| Species | Dose (mg/kg, Oral) | Concentration 24 hours Post-Dose (µg equivalents/100 ml) | Primary Metabolic Pathway |
| Rat | 25 | 0.25 | Mixed-function oxidation |
| Baboon | 25 | 0.42 | Mixed-function oxidation |
| Dog | 25 | 1.6 | Mixed-function oxidation |
| Human | ~ | ~10 (calculated) | Mixed-function oxidation |
Note: The human data is presented for comparative context based on the cited source's discussion of interspecies differences in metabolism. bvs.hn
Further detailed research findings from in vivo animal models would typically include parameters such as peak plasma concentration (Cmax), time to reach peak plasma concentration (Tmax), area under the concentration-time curve (AUC), half-life (t1/2), clearance, and volume of distribution. veedalifesciences.com These parameters provide a quantitative description of this compound's behavior in the tested species and are vital for pharmacokinetic modeling and allometric scaling to predict human pharmacokinetics. nih.govnih.gov
While the provided search results offer some specific data points regarding this compound's metabolism and concentrations at a specific time point in different species, a comprehensive understanding of its in vivo bioavailability and disposition would necessitate detailed studies across various doses, routes of administration, and time points, generating the full spectrum of PK parameters. bioduro.comveedalifesciences.com
Computational and Theoretical Studies on Azipranone
Molecular Docking and Dynamics Simulations of Azipranone
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govwalisongo.ac.id This method is widely used to predict the binding mode of a ligand to its target protein, providing insights into the specific interactions that stabilize the complex. Following docking, molecular dynamics (MD) simulations can be employed to study the physical movements of atoms and molecules in the complex over time, offering a more dynamic and realistic view of the binding stability and conformational changes. nih.govnih.govrsc.org
For this compound, as with other azapirones, the primary target of interest for docking and MD simulations is the 5-HT1A receptor, a G-protein coupled receptor (GPCR). nih.govnih.govresearchgate.net Homology models of the 5-HT1A receptor, often based on the crystal structures of related GPCRs like the β2-adrenergic receptor, are frequently used in these studies. nih.govacs.org
Molecular dynamics simulations further refine the understanding of these interactions by revealing the stability of the ligand-receptor complex and any induced conformational changes in the receptor upon ligand binding. mdpi.commdpi.com These simulations can help to elucidate the molecular basis for the agonistic or partial agonistic activity of compounds like this compound.
| Interaction Type | Key Receptor Residue | Ligand Moiety (Hypothetical for this compound) | Significance |
|---|---|---|---|
| Electrostatic Interaction | Asp116 (TM3) | Protonated Piperazine (B1678402) Nitrogen | Crucial for anchoring the ligand in the binding pocket. nih.gov |
| Hydrogen Bond | Thr200 (TM5) | Oxygen atom in the glutarimide (B196013) or related moiety | Contributes to binding affinity and specificity. nih.gov |
| Hydrophobic Interaction | Phe112 (TM3), Trp358 (TM6), Phe361 (TM6) | Aromatic rings of the ligand | Stabilizes the ligand within the nonpolar binding pocket. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound and its Analogs
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. drugdesign.orgmdpi.comwikipedia.org By quantifying the physicochemical properties of molecules (descriptors) and correlating them with their known biological activities, QSAR models can be developed to predict the activity of new, unsynthesized compounds. nih.gov
For this compound and its analogs, a QSAR study would involve compiling a dataset of structurally related azapirones with their corresponding 5-HT1A receptor binding affinities or functional activities. A wide range of molecular descriptors would then be calculated for each compound, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological descriptors. researchgate.net
Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a QSAR model that best correlates the descriptors with the biological activity. wikipedia.org A robust QSAR model can provide valuable insights into the structural features that are important for high affinity and efficacy at the 5-HT1A receptor. For instance, a model might reveal that increased hydrophobicity in a certain region of the molecule enhances binding, while bulky substituents at another position are detrimental. This information can then guide the design of new analogs with improved pharmacological profiles.
| Descriptor | Definition | Hypothetical Contribution to 5-HT1A Affinity | Rationale |
|---|---|---|---|
| logP (Octanol-Water Partition Coefficient) | A measure of the molecule's hydrophobicity. | Positive | Hydrophobic interactions are important for binding within the transmembrane domains of the receptor. drugdesign.org |
| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule. | Negative | Excessive polarity may hinder the ability of the compound to cross the blood-brain barrier and access the receptor. |
| Molecular Weight | The mass of one molecule of the substance. | Optimal Range | Very large molecules may not fit well into the binding pocket, while very small molecules may lack sufficient interaction points. |
| Number of Hydrogen Bond Donors/Acceptors | The count of atoms that can donate or accept a hydrogen bond. | Specific | Specific hydrogen bonds with key residues are critical for high-affinity binding. nih.gov |
In Silico Prediction of this compound's Biological Activities
In silico prediction of biological activities involves the use of computational models to forecast the pharmacological and toxicological properties of a chemical compound. researchgate.netijsdr.org These methods can be broadly categorized into ligand-based and structure-based approaches. Ligand-based methods use the known activities of structurally similar compounds to predict the activity of a new molecule. Structure-based methods, such as molecular docking, use the three-dimensional structure of the biological target to predict binding. ijsdr.org
For this compound, its structural similarity to known 5-HT1A agonists like buspirone (B1668070) and gepirone (B1671445) allows for a high degree of confidence in predicting its primary biological activity. nih.gov Various online tools and software can predict a wide range of biological activities based on the chemical structure of a compound. These predictions are based on models trained on large datasets of known compound-activity relationships. researchgate.netnih.govmdpi.com
Such in silico tools could predict that this compound is likely to be a central nervous system (CNS) active agent with a high probability of interacting with serotonin (B10506) receptors. Beyond its primary target, these methods can also suggest potential off-target interactions, which could be beneficial or lead to side effects. For example, predictions might indicate potential interactions with other G-protein coupled receptors or ion channels. These predictions can help to prioritize experimental testing and provide a more comprehensive understanding of a compound's pharmacological profile.
| Predicted Biological Activity | Prediction Score (Hypothetical) | Basis of Prediction | Implication |
|---|---|---|---|
| 5-HT1A Receptor Agonism | High | Structural similarity to known azapirone agonists. nih.gov | Anxiolytic and antidepressant effects. |
| Dopamine (B1211576) D2 Receptor Antagonism | Moderate | Some azapirones exhibit affinity for dopamine receptors. | Potential for antipsychotic-like effects or side effects. |
| CYP450 Enzyme Inhibition | Moderate | Common feature of many CNS-active drugs. | Potential for drug-drug interactions. nih.gov |
| hERG Channel Blockade | Low | Important for assessing cardiotoxicity risk. nih.gov | Lower risk of cardiac side effects. |
Cheminformatics Approaches in this compound Research
Cheminformatics is a field of science that combines chemistry, computer science, and information science to store, retrieve, and analyze chemical data. f1000research.commewburn.comnih.gov In the context of this compound research, cheminformatics approaches can be applied in several ways to advance our understanding of this compound and to discover new, related molecules.
One key application is the use of chemical databases, such as PubChem, ChEMBL, and ZINC, to search for compounds with similar structures or properties to this compound. mdpi.com This can help to identify other compounds that may have similar biological activities and to understand the broader chemical space around the azapirone scaffold.
Virtual screening is another powerful cheminformatics technique where large libraries of chemical compounds are computationally evaluated for their potential to bind to a biological target. mewburn.com For example, a virtual screen could be performed against a model of the 5-HT1A receptor to identify novel azapirone-like structures that are predicted to have high binding affinity.
Cheminformatics tools are also used for the analysis of high-throughput screening (HTS) data, helping to identify hits and prioritize them for further investigation. nih.gov Furthermore, the development of predictive models for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is a crucial area of cheminformatics. mdpi.com By predicting these properties for this compound and its analogs early in the drug discovery process, researchers can focus on compounds with a higher likelihood of success in clinical development.
| Cheminformatics Tool/Database | Application in this compound Research | Example Use Case |
|---|---|---|
| PubChem | Chemical structure and biological activity data retrieval. | Searching for data on this compound and structurally similar compounds. |
| ChEMBL | Database of bioactive molecules with drug-like properties. mdpi.com | Identifying other compounds that have been tested against the 5-HT1A receptor. |
| ZINC | A free database of commercially available compounds for virtual screening. mdpi.com | Performing a virtual screen to find new potential 5-HT1A agonists. |
| SwissADME | A tool for predicting the ADMET properties of small molecules. | Predicting the pharmacokinetic and toxicity profiles of new this compound analogs. |
Potential Therapeutic Applications and Future Research Directions for Azipranone
Re-evaluation of Azipranone's Primary Antitussive Potential in Modern Context
This compound was initially explored for its ability to suppress cough. Antitussive agents can act centrally on the brainstem's cough center or peripherally on the sensory nerves in the airways. nih.gov Many non-opioid antitussives, such as dextromethorphan, are thought to exert their effects through interactions with sigma receptors in the central nervous system. nih.govnih.govopenstax.org Given that this compound is known to bind to sigma receptors, its antitussive mechanism likely involves this pathway. nih.govwikipedia.org
A modern re-evaluation of this compound's antitussive efficacy is warranted for several reasons. Current clinical studies on many over-the-counter antitussives have been criticized for methodological limitations. nih.gov Modern clinical trial designs, incorporating objective measures like cough frequency and sensitivity alongside subjective patient-reported outcomes, could provide a clearer picture of this compound's clinical utility. nih.gov Furthermore, our understanding of the cough reflex has evolved, recognizing the role of specific nerve fibers like A-delta and C-fibers. nih.gov Research into how this compound modulates these specific neural pathways could clarify its mechanism and identify patient populations most likely to benefit.
Comparing this compound to newer or alternative antitussives, such as the peripherally acting agent levodropropizine, could also establish its relative efficacy and place in therapy. nih.govd-nb.info Levodropropizine is believed to work by modulating sensory neuropeptides in the respiratory tract, offering a different mechanism of action from centrally acting agents. d-nb.info
Exploration of Novel Therapeutic Avenues for this compound Based on Preclinical Data
Beyond its antitussive effects, this compound's pharmacology suggests potential applications in treating neuropsychiatric disorders. This is primarily due to its activity as a partial agonist at serotonin (B10506) 5-HT1A receptors and its affinity for sigma receptors. wikipedia.org
Anxiolytic and Antidepressant Potential: The azapirone class, which includes drugs like Buspirone (B1668070), is recognized for its anxiolytic properties. wikipedia.org This effect is largely attributed to their action as partial agonists at 5-HT1A receptors. psychopharmacologyinstitute.comnih.gov Dysfunction of the 5-HT1A receptor is implicated in the pathophysiology of major depression and anxiety disorders. psychopharmacologyinstitute.comfrontiersin.orgmdpi.com Activation of these receptors is a key mechanism for many antidepressants. mdpi.com Furthermore, ligands for the sigma-1 receptor have shown antidepressant-like effects in animal models, partly by modulating the serotonin system. frontiersin.orgtandfonline.com The dual action of this compound on both 5-HT1A and sigma receptors could offer a synergistic effect, making it a candidate for further investigation in mood and anxiety disorders. nih.gov
Role in Other CNS Disorders: Sigma-1 receptors are chaperone proteins located in the endoplasmic reticulum that modulate various ion channels and neurotransmitter systems. mdpi.comnih.gov Ligands targeting these receptors have been proposed for a wide range of therapeutic uses, including schizophrenia and the treatment of pain. nih.govtandfonline.com The sigma-2 receptor subtype has also been implicated in neurological diseases. wikipedia.org Given this compound's interaction with sigma receptors, exploring its potential in these areas through targeted preclinical studies could unveil new therapeutic roles. wikipedia.org
Preclinical Receptor Binding Profile of Azapirones and Related Compounds: The therapeutic potential of azapirones is defined by their binding affinity to various receptors. The table below summarizes the binding profiles for Buspirone, a representative azapirone, and Serotonin, the endogenous ligand, to provide context for this compound's potential actions.
| Compound/Ligand | Receptor Target | Affinity (pKi/pIC50) | Action |
| Buspirone | 5-HT1A | - | Partial Agonist psychopharmacologyinstitute.com |
| D2 | - | Weak Antagonist nih.gov | |
| Serotonin (5-HT) | 5-HT1A | 8.22 - 9.7 (pIC50/pKi) guidetopharmacology.org | Endogenous Agonist wikipedia.org |
| Dextromethorphan | Sigma-1 | - | Agonist nih.gov |
Advanced Preclinical Models for this compound Research
To rigorously test these hypotheses, modern preclinical models offer capabilities far beyond traditional methods.
Organ-on-a-Chip and Microphysiological Systems for this compound StudiesOrgan-on-a-chip (OOC) or microphysiological systems (MPS) are microfluidic devices containing living human cells that mimic the structure and function of human organs.amerigoscientific.comelveflow.comacs.org
Lung-on-a-Chip: For re-evaluating antitussive potential, a "lung-on-a-chip" model could simulate the human airway's microenvironment, including the air-liquid interface and mechanical breathing motions. frontiersin.orgdrug-dev.com This would allow for detailed studies of how this compound affects airway epithelial cells and sensory neurons, providing insights into its peripheral mechanism of action. frontiersin.org These systems can also be used to assess the effects of inhaled substances and model respiratory diseases. frontiersin.orgdrug-dev.com
Brain-on-a-Chip/Neural MPS: To explore neuro-therapeutic applications, a neural MPS could model the complex interactions between different brain cell types, such as neurons and glia. mdpi.comamegroups.org These systems can be engineered to study specific neural circuits or the blood-brain barrier. mdpi.comamegroups.org Using human-induced pluripotent stem cell (iPSC)-derived neurons, researchers could create patient-specific models to test this compound's efficacy in conditions like anxiety or depression. mdpi.combiorxiv.org
Advanced Animal Models for Disease Pathophysiology Assessment with AzipranoneWhile in vitro models are powerful, in vivo assessment remains crucial. Advanced animal models can provide critical data on behavioral and systemic effects.
Models for Anxiety and Depression: To test this compound's anxiolytic and antidepressant potential, researchers can use models that simulate human psychiatric conditions. scielo.br Ethological models like the elevated plus-maze and social interaction tests assess natural rodent behaviors related to anxiety. scielo.brnih.govscielo.br Stress-induced models, such as chronic mild stress or social defeat stress, can induce depression-like states in animals, providing a platform to test the therapeutic efficacy of compounds like this compound. nih.govmdpi.com
Models for Cough: Animal models of cough, often using stimuli like citric acid to induce coughing in guinea pigs or cats, remain a staple for testing antitussive drugs. nih.gov These models can be used to confirm this compound's efficacy and explore its mechanism in a whole-organism context.
Unaddressed Research Questions and Future Investigative Pathways for this compound
The historical and limited nature of research on this compound leaves several key questions unanswered, paving the way for future investigations:
Comprehensive Pharmacological Profile: What is the full receptor binding profile of this compound using modern radioligand binding assays? Determining its affinity (Ki) for a wide range of CNS receptors (including all serotonin, dopamine (B1211576), and sigma receptor subtypes) is essential.
Functional Activity: Beyond simple binding, what is the functional activity of this compound at these receptors? Is it a full agonist, partial agonist, antagonist, or inverse agonist at each target?
Metabolism and Pharmacokinetics: What are the primary metabolites of this compound, and are they pharmacologically active? A thorough pharmacokinetic study is needed to understand its absorption, distribution, metabolism, and excretion. nih.gov
Translational Biomarkers: Can imaging techniques, such as PET scans with specific radioligands, be used to measure target engagement of this compound in the brain in both preclinical models and human subjects?
Q & A
Q. How can cross-species studies on this compound be optimized for translational relevance?
- Methodological Answer : Prioritize species with analogous metabolic pathways (e.g., baboons for human extrapolation). Design dose-escalation protocols aligning with allometric scaling principles. Include control groups receiving vehicle or placebo to isolate drug-specific effects .
Literature and Data Reproducibility
Q. What frameworks ensure rigorous literature reviews for this compound research?
- Methodological Answer : Follow PRISMA guidelines to systematically screen primary sources (e.g., PubMed, Embase). Exclude non-peer-reviewed platforms like . Use citation managers (EndNote, Zotero) to track references and avoid redundant studies .
Q. How can researchers enhance reproducibility in this compound metabolite studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
